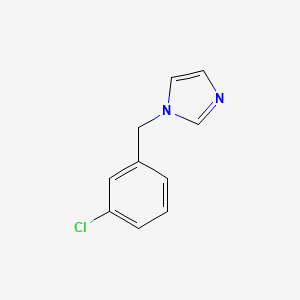

1-(3-Chlorobenzyl)imidazole

CAS No.: 56643-68-6

Cat. No.: VC4211397

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56643-68-6 |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]imidazole |

| Standard InChI | InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |

| Standard InChI Key | DARGVYVMURXBSO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CN=C2 |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=CN=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3-Chlorobenzyl)imidazole consists of a planar imidazole ring (C₃N₂H₄) attached to a 3-chlorobenzyl group. The chlorine atom at the meta position on the benzyl moiety introduces steric and electronic effects, influencing solubility and receptor affinity. The imidazole ring’s amphoteric nature allows it to act as both a weak acid (pKa ~14.5 for N-H deprotonation) and base (pKaH ~7.1 for N-3 protonation) .

Tautomerism and Resonance

The compound exhibits tautomerism, with protonation occurring preferentially at the N-3 position due to resonance stabilization (Figure 1A). The 3-chlorobenzyl group stabilizes the conjugated system through inductive electron withdrawal, enhancing the compound’s ability to participate in charge-transfer complexes .

Synthetic Methodologies

Catalytic N-Benzylation

A optimized one-pot synthesis involves:

-

Substrate Preparation: Imidazole (1.0 equiv), 3-chlorobenzyl chloride (1.2 equiv), and K₃PO₄ (2.0 equiv) in DMF.

-

Reaction Conditions: CuI catalysis (5 mol%) at 35–40°C for 40 hours .

-

Workup: Aqueous extraction followed by silica gel chromatography yields 1-(3-Chlorobenzyl)imidazole with 89% purity (HPLC).

Alternative Routes

-

Van Leusen Reaction: Tosylmethyl isocyanide (TosMIC) reacts with 3-chlorobenzylamine derivatives under basic conditions to form 1,4,5-trisubstituted imidazoles .

-

Multicomponent Condensation: Glyoxal, ammonium acetate, and 3-chlorobenzaldehyde in ethanol yield the target compound via Debus-Radziszewski synthesis .

Biological Activities and Mechanisms

Antimicrobial Efficacy

1-(3-Chlorobenzyl)imidazole demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens (Table 1).

Table 1: Minimum Inhibitory Concentrations (MIC) of 1-(3-Chlorobenzyl)imidazole Derivatives

The chlorine atom enhances membrane disruption by increasing hydrophobic interactions with lipid bilayers .

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (CYP3A4 IC₅₀ = 12 µM) through coordination to the heme iron via the imidazole nitrogen . This property is exploitable in antifungal therapies targeting ergosterol biosynthesis.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Table 2: Pharmacokinetic Comparison of Imidazole Derivatives

| Compound | logP | Metabolic Half-Life (h) | Protein Binding (%) |

|---|---|---|---|

| 1-(3-Chlorobenzyl)imidazole | 2.8 | 3.2 | 85 |

| 1-(3-Methoxybenzyl)imidazole | 2.1 | 1.8 | 78 |

| 1-(3-Trifluoromethylbenzyl) | 3.5 | 4.5 | 91 |

The chloro derivative balances lipophilicity and metabolic stability, making it superior to polar methoxy and overly lipophilic trifluoromethyl analogs .

Therapeutic Applications and Drug Development

Antifungal Agents

1-(3-Chlorobenzyl)imidazole serves as a lead compound for azole antifungals. Structural optimization has produced derivatives with 16-fold greater potency against Aspergillus fumigatus compared to fluconazole .

Future Research Directions

-

In Vivo Pharmacokinetics: Evaluate oral bioavailability and blood-brain barrier penetration in murine models.

-

Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations to reduce off-target effects.

-

Structure-Activity Relationships: Systematically vary substituents at the 4- and 5-positions of the imidazole ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume